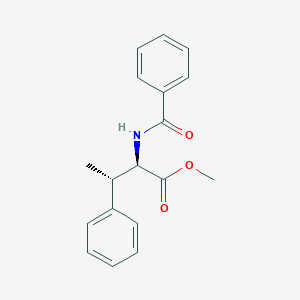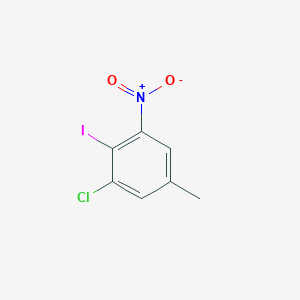![molecular formula C17H30N4 B12848529 (4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple nitrogen atoms and its distinct arrangement of methyl and isopropyl groups. The presence of these functional groups and the overall structure of the molecule make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: The initial step involves the construction of the tricyclic core, which can be achieved through cyclization reactions. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: Subsequent steps involve the introduction of methyl and isopropyl groups. This can be done through alkylation reactions using reagents like methyl iodide or isopropyl bromide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological studies, the compound can be used to investigate the effects of specific functional groups on biological activity.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
類似化合物との比較
Similar Compounds
- 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-9-yl]acetic acid .
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate .
Uniqueness
What sets (4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[83002,6]trideca-1(13),2-diene apart from similar compounds is its specific arrangement of functional groups and its unique tricyclic structure
特性
分子式 |
C17H30N4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene |
InChI |
InChI=1S/C17H30N4/c1-11(2)13-7-20-9-17(5,6)10-21-8-14(12(3)4)19-16(21)15(20)18-13/h11-14H,7-10H2,1-6H3/t13-,14-/m1/s1 |
InChIキー |
XKZMQNIZTPQHTO-ZIAGYGMSSA-N |
異性体SMILES |
CC(C)[C@H]1CN2CC(CN3C[C@@H](N=C3C2=N1)C(C)C)(C)C |
正規SMILES |
CC(C)C1CN2CC(CN3CC(N=C3C2=N1)C(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)





![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)



